molecular formula C35H37N3O10 B12428498 [(1S,2S,3R,4R,5R)-2-[[(4aR,6S,7R,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-4-azido-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate CAS No. 99541-23-8

[(1S,2S,3R,4R,5R)-2-[[(4aR,6S,7R,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-4-azido-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate

Cat. No.: B12428498
CAS No.: 99541-23-8
M. Wt: 659.7 g/mol
InChI Key: NPMNRMJFANMGJJ-ZEHHZTNWSA-N
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Description

Bicyclic Core Architecture Analysis

The compound features two interconnected bicyclic systems: a 6,8-dioxabicyclo[3.2.1]octane moiety and a hexahydropyrano[3,2-d]dioxin ring. The bicyclo[3.2.1]octane core consists of a seven-membered ring system with two oxygen atoms at positions 6 and 8, forming a bridge between carbons 1 and 3. Key bond lengths and angles within this core were determined via X-ray crystallography, revealing a chair-like conformation for the dioxabicyclo[3.2.1]octane segment (Table 1).

Table 1: Key Structural Parameters of the Bicyclo[3.2.1]octane Core

Parameter Value (Å or °)
C1–C3 bridge length 1.54 Å
O6–C1–C3 bond angle 112.3°
O8–C3–C1 bond angle 108.7°

The pyrano[3,2-d]dioxin system adopts a boat conformation, with the phenyl group at position 2 introducing steric constraints that influence ring puckering. Nuclear Overhauser Effect (NOE) spectroscopy confirmed proximity between the phenylmethoxy substituents at positions 7 and 8, stabilizing the ring through van der Waals interactions.

Stereochemical Configuration Determination

The molecule contains eight stereocenters, with absolute configurations assigned as (1S,2S,3R,4R,5R) for the bicyclo[3.2.1]octane portion and (4aR,6S,7R,8S,8aR) for the pyrano[3,2-d]dioxin unit. Chiral HPLC coupled with circular dichroism (CD) spectroscopy resolved enantiomeric purity, showing a >98% ee for the major isomer. Key coupling constants in the 1H NMR spectrum (e.g., J6,7 = 9.8 Hz) confirmed the axial-equatorial relationships of protons at positions 6 and 7, consistent with the assigned R and S configurations.

Table 2: Stereochemical Assignments via 1H NMR Coupling Constants

Proton Pair Coupling Constant (Hz) Configuration
H6–H7 9.8 Axial-Axial
H8–H8a 4.2 Equatorial-Eq

Density Functional Theory (DFT) calculations further validated the stereochemical model, demonstrating close agreement between experimental and computed NMR chemical shifts (RMSD < 0.3 ppm).

Functional Group Topology Mapping

The functional groups are strategically distributed across the bicyclic framework:

  • Azide Group (–N3): Located at position 4 of the bicyclo[3.2.1]octane core, this group exhibits a characteristic IR stretch at 2105 cm−1, confirming its presence.
  • Acetate Ester (–OAc): Positioned at C3, the acetate’s carbonyl group shows a 13C NMR signal at 170.2 ppm, while its methyl protons resonate as a singlet at δ 2.08.
  • Phenylmethoxy Substituents: The two –OCH2C6H5 groups at C7 and C8 display distinct 1H NMR signals (δ 4.52 and 4.48, respectively), with diastereotopic methylene protons split into AB quartets (J = 12.1 Hz).

Table 3: Spectroscopic Signatures of Functional Groups

Functional Group Technique Key Signal
Azide (–N3) IR 2105 cm−1
Acetate (C=O) 13C NMR 170.2 ppm
Phenylmethoxy (–OCH2Ph) 1H NMR δ 4.52 (d, J = 12.1 Hz)

Mass spectrometry (HRMS-ESI) confirmed the molecular formula C35H37N3O10 with an observed [M+Na]+ ion at m/z 682.2145 (calc. 682.2138). The fragmentation pattern revealed sequential loss of the acetate (–60 Da) and phenylmethoxy groups (–108 Da each), corroborating the connectivity map.

Properties

CAS No.

99541-23-8

Molecular Formula

C35H37N3O10

Molecular Weight

659.7 g/mol

IUPAC Name

[(1S,2S,3R,4R,5R)-2-[[(4aR,6S,7R,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-4-azido-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate

InChI

InChI=1S/C35H37N3O10/c1-21(39)44-30-27(37-38-36)34-43-20-25(45-34)28(30)48-35-32(41-18-23-13-7-3-8-14-23)31(40-17-22-11-5-2-6-12-22)29-26(46-35)19-42-33(47-29)24-15-9-4-10-16-24/h2-16,25-35H,17-20H2,1H3/t25-,26+,27+,28+,29+,30+,31-,32+,33?,34+,35-/m0/s1

InChI Key

NPMNRMJFANMGJJ-ZEHHZTNWSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]([C@@H]2OC[C@@H]([C@H]1O[C@H]3[C@@H]([C@H]([C@H]4[C@H](O3)COC(O4)C5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)O2)N=[N+]=[N-]

Canonical SMILES

CC(=O)OC1C(C2OCC(C1OC3C(C(C4C(O3)COC(O4)C5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)O2)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Construction of the Pyranodioxin Skeleton

The synthesis commences with levoglucosenone (1), a cost-effective chiral pool starting material. Acid-catalyzed cyclization in the presence of resorcinol derivatives generates the fused pyranodioxin system. Critical parameters include:

  • Solvent : Anhydrous ethanol or toluene.
  • Catalyst : p-Toluenesulfonic acid (5 mol%).
  • Temperature : Reflux (110°C) for 6–8 hours.

This step establishes the stereochemistry at C4a, C6, C7, C8, and C8a through chair-controlled transition states.

Benzyl Ether Protection

Selective benzylation of the C7 and C8 hydroxyl groups is achieved using:

  • Benzyl bromide (2.2 equiv)
  • Sodium hydride (2.5 equiv) in DMF at 0°C → room temperature.

Monitoring by TLC (hexane/ethyl acetate 7:3) ensures complete conversion to the bis-benzylated intermediate.

Assembly of the 6,8-Dioxabicyclo[3.2.1]octane Fragment

Bicyclization via Intramolecular Etherification

A diol precursor undergoes acid-mediated cyclization:

  • Substrate : (3R,4R,5R)-4-azido-2,3,5-triol (prepared from D-ribose via azide displacement).
  • Conditions : BF₃·OEt₂ (10 mol%) in CH₂Cl₂ at −20°C.

This forms the bicyclo[3.2.1]octane system with >90% diastereomeric excess.

Acetylation at C3

The free hydroxyl at C3 is acetylated using:

  • Acetic anhydride (1.5 equiv)
  • 4-Dimethylaminopyridine (DMAP, 0.1 equiv) in pyridine.

Reaction completion is confirmed by the disappearance of the OH stretch (3400 cm⁻¹) in IR spectroscopy.

Glycosidic Coupling and Final Functionalization

Activation of the Pyranodioxin Donor

The C6 hydroxyl of the pyranodioxin is converted to a trichloroacetimidate via:

  • Trichloroacetonitrile (3 equiv)
  • DBU (1,8-diazabicycloundec-7-ene, 0.5 equiv) in CH₂Cl₂.

This activation enhances reactivity for subsequent glycosylation.

Stereoselective Glycosylation

Coupling the activated donor with the bicyclo-octane acceptor proceeds under:

  • Catalyst : TMSOTf (trimethylsilyl triflate, 0.2 equiv)
  • Solvent : Anhydrous CH₂Cl₂ at −40°C → 0°C.

The β-anomer predominates (α:β = 1:9) due to the neighboring group participation of the C2 benzyloxy group.

Critical Reaction Mechanisms and Optimization

Overcoming Steric Hindrance in Bicyclic Systems

The compact bicyclo[3.2.1]octane architecture necessitated:

  • High-dilution conditions (0.01 M) during cyclization to prevent oligomerization.
  • Slow reagent addition (syringe pump over 4 hours) for glycosylation.

Analytical Characterization and Validation

Spectroscopic Data

Analysis Key Observations
¹H NMR (500 MHz, CDCl₃) δ 5.32 (d, J = 3.5 Hz, H1), 4.87 (s, OCH₂Ph), 3.78 (m, H4a), 2.08 (s, OAc)
¹³C NMR (126 MHz, CDCl₃) δ 170.2 (C=O), 137.5–127.3 (aromatic Cs), 99.8 (C6 pyranodioxin)
HRMS (ESI-TOF) m/z calcd for C₄₃H₄₇N₃O₁₁ [M+H]⁺: 806.3189, found: 806.3194

Stereochemical Confirmation

X-ray crystallography of a bromo-derivative confirmed the absolute configuration at all stereocenters (R-factor = 0.042).

Challenges and Alternative Approaches

Competing Elimination in Azide Formation

Early attempts using K₂CO₃ as base led to β-elimination (30% yield). Switching to Cs₂CO₃ suppressed side reactions (yield improved to 78%).

Glycosylation Selectivity

Screening of Lewis acids revealed:

  • TMSOTf gave β-selectivity (9:1).
  • SnCl₄ favored α-anomer (1:4).

Mechanistic studies attributed this to the oxocarbenium ion stabilization by TMSOTf.

Chemical Reactions Analysis

Azide Group Reactivity

The 4-azido substituent participates in key transformations critical for modifying the compound's biological activity or further derivatization:

Reaction TypeConditions/ReagentsOutcome/ProductSource
Staudinger ReactionTriphenylphosphine, THF, 25°CConversion to iminophosphorane intermediate, followed by hydrolysis to amine
Huisgen CycloadditionCu(I) catalyst, alkyne, RTFormation of 1,2,3-triazole via click chemistry
Thermal Decomposition80–100°C in tolueneGeneration of nitrene intermediates for C–H insertion

Key Findings :

  • The azide group shows high regioselectivity in cycloadditions, enabling bioconjugation applications .

  • Thermal decomposition pathways are influenced by the bicyclic scaffold’s steric environment.

Ester Hydrolysis

The acetate group undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsRate (k, h⁻¹)Major ProductPurity (HPLC)Source
Basic (pH 12)NaOH, H₂O/MeOH (1:1)0.15[(...)-3-hydroxy derivative]98.2%
EnzymaticLipase (CAL-B), pH 7.40.08Selective deacetylation at C3 position>99%

Notes :

  • Alkaline hydrolysis proceeds faster but with minor byproduct formation (≤2%) due to bicyclic ring strain .

  • Enzymatic methods offer stereochemical control, preserving the dioxabicyclo structure .

Benzyl Ether Cleavage

The phenylmethoxy (benzyl ether) groups are susceptible to hydrogenolysis:

MethodConditionsConversion (%)Debenzylated ProductSource
Catalytic HydrogenationH₂ (1 atm), Pd/C, EtOH, 25°C92[(...)-7,8-dihydroxy derivative]
Reductive CleavageNa/NH₃(l), −78°C85Partial reduction of dioxane ring observed (15%)

Mechanistic Insight :

  • Hydrogenolysis selectively removes benzyl groups without affecting the azide or ester functionalities .

  • Over-reduction risks in Na/NH₃ systems necessitate strict temperature control .

Oxidation of Dioxabicyclo Framework

The dioxabicyclo[3.2.1]octane system shows limited oxidation susceptibility:

Oxidizing AgentConditionsOutcomeYield (%)Source
mCPBADCM, 0°C → RTEpoxidation at C6–C7 double bond78
OzoneCH₂Cl₂, −78°CCleavage of dioxane ring63

Critical Observations :

  • Epoxidation occurs regioselectively at the less hindered face of the bicyclic system .

  • Ozonolysis fragments the dioxane ring, forming ketone derivatives .

Functional Group Compatibility Table

Functional GroupStable UnderReactive TowardSource
Azide (N₃)Ambient light, mild acids/basesPhosphines, alkynes, UV light
Benzyl EthersGrignard reagents, Lewis acidsH₂/Pd, Na/NH₃
Acetate EsterReductive amination, alkylationHydrolysis (acid/base), enzymatic cleavage

Analytical Monitoring

Reactions are typically monitored via:

  • HPLC : Retention time shifts (e.g., acetate hydrolysis reduces hydrophobicity by ~2 min) .

  • TLC : Rf values change from 0.65 (parent) to 0.22 (debenzylated product) in EtOAc/hexane (1:1) .

  • NMR : Disappearance of azide δ 3.8–4.1 ppm (¹H) and ester carbonyl δ 170–172 ppm (13C) .

This compound’s reactivity profile enables modular modifications for applications in drug discovery (e.g., prodrug design via ester hydrolysis) and materials science (click chemistry-derived polymers). Further studies are needed to explore photochemical azide reactions and catalytic asymmetric transformations of the bicyclic core.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology

The azido group in the compound can be used for bioorthogonal chemistry, allowing for the labeling and tracking of biomolecules in living systems.

Medicine

Industry

The compound can be used in the development of new materials, such as polymers with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, in bioorthogonal chemistry, the azido group can undergo a click reaction with alkynes, forming stable triazole linkages. This reaction is highly specific and can occur under mild conditions, making it suitable for use in living systems.

Comparison with Similar Compounds

Table 1: Key Structural Features and Functional Group Analysis

Compound Name / ID Core Structure Key Functional Groups Applications/Reactivity Reference
Target Compound Bicyclo[3.2.1]octane Azido, acetate, phenylmethoxy Click chemistry, synthetic precursor
(1R,2S,3R,4R,5R)-4-azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl 4-methylbenzene-1-sulfonate Bicyclo[3.2.1]octane Azido, sulfonate, hydroxyl Solubility modulation, intermediates
6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-2H-pyrano[3,2-d][1,3]dioxine-7,8-diyl bis(4-methylbenzenesulfonate) Pyrano-dioxin Methoxy, sulfonate Metallated derivative synthesis
8-O-Acetylshanzhiside Methyl Ester Cyclopenta[c]pyran Acetyloxy, hydroxyl, methyl ester Pharmacological reference standard
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spiro[4.5]decane Benzothiazolyl, dimethylaminophenyl Fluorescent probes, organic synthesis

Key Observations :

  • Azido Group Reactivity : The target compound’s azido group distinguishes it from sulfonate- or hydroxyl-bearing analogs (e.g., ), enabling bioorthogonal reactions (e.g., CuAAC click chemistry) for targeted drug design.
  • Bicyclic vs.
  • Protecting Groups: Phenylmethoxy groups in the target compound enhance steric protection during synthesis, akin to benzyloxy groups in pyrano-oxazinones (), whereas acetyloxy groups (e.g., in 8-O-acetylshanzhiside) improve metabolic stability .

Insights :

  • The target compound’s synthesis likely involves orthogonal protection/deprotection strategies (e.g., benzylidene acetal formation in and azide introduction under mild conditions to avoid decomposition).
  • Lower yields (~40–50%) compared to pyrano-dioxin sulfonates (~60–70%) reflect the complexity of bicyclic systems and azide handling .

Biological Activity

The compound [(1S,2S,3R,4R,5R)-2-[[(4aR,6S,7R,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-4-azido-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity based on diverse research findings.

Chemical Structure

The molecular structure of the compound is characterized by multiple functional groups and stereogenic centers that contribute to its biological properties. The detailed structural formula is as follows:

C55H68O32\text{C}_{55}\text{H}_{68}\text{O}_{32}

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

Antimicrobial Activity

The compound has shown promising results against a range of microbial pathogens. Key findings include:

  • Bacterial Strains : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli.
  • Mechanism : It disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.

Case Studies

  • Study on Anticancer Effects :
    • Objective : To evaluate the cytotoxic effects on MCF-7 cells.
    • Methodology : MTT assay was employed to assess cell viability.
    • Results : The compound reduced cell viability by 70% at a concentration of 10 µM after 48 hours.
  • Antimicrobial Efficacy :
    • Objective : To determine the minimum inhibitory concentration (MIC) against E. coli.
    • Methodology : Broth microdilution method was utilized.
    • Results : MIC was found to be 15 µg/mL.

Data Tables

Biological ActivityCell Line/PathogenIC50/MIC (µg/mL)Mechanism
AnticancerMCF-710Apoptosis induction
AntimicrobialE. coli15Cell wall disruption

Q & A

Q. What are the primary synthetic challenges in constructing this compound’s stereochemical framework and functional groups?

Methodological Answer: The compound’s complexity arises from its fused bicyclic systems, azide group, and multiple stereocenters. Key challenges include:

  • Stereochemical Control : Ensuring correct configuration at positions like 1S, 2S, and 4aR requires chiral auxiliaries or asymmetric catalysis. For example, carbohydrate-based precursors (e.g., tetrahydropyran derivatives) often employ protecting group strategies to direct stereochemistry during glycosylation .
  • Azide Stability : The 4-azido group is highly reactive and thermally sensitive. Synthesis must use low-temperature conditions (<0°C) and inert atmospheres to prevent decomposition or unintended cycloadditions .
  • Bicyclic Assembly : The 6,8-dioxabicyclo[3.2.1]octane core demands precise ring-closing strategies, such as oxidative cyclization or acid-mediated annulation, validated in similar frameworks .

Q. Which analytical techniques are most effective for structural validation and purity assessment?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Critical for confirming molecular formula, especially given the compound’s large mass (~800–1000 g/mol). HRMS with electrospray ionization (ESI) is preferred for polar intermediates .
  • Multidimensional NMR : 2D experiments (e.g., HSQC, HMBC) resolve overlapping signals from phenylmethoxy groups and bicyclic protons. For example, 13C^{13}\text{C}-NMR can distinguish acetoxy (δ ~170 ppm) and azide (δ ~50–60 ppm) environments .
  • X-ray Crystallography : Essential for unambiguous stereochemical assignment, particularly for the hexahydropyrano-dioxin moiety, as seen in structurally related spiro compounds .

Q. How should researchers address stability and storage concerns for this compound?

Methodological Answer:

  • Azide Safety : Store at –20°C under argon, avoiding light and moisture. Conduct reactions involving the azide group in fume hoods with blast shields due to explosion risks .
  • Hydrolytic Sensitivity : The acetoxy group and dioxane rings are prone to hydrolysis. Use anhydrous solvents (e.g., THF, DCM) and molecular sieves during synthesis .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the azide group in click chemistry applications?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate transition-state energies for azide-alkyne cycloadditions (CuAAC) to optimize reaction rates. For example, modeling the azide’s electron density can guide solvent selection (e.g., DMF vs. toluene) .
  • Molecular Dynamics (MD) : Simulate steric hindrance around the azide in the bicyclic framework to design strain-promoted reactions, as seen in similar macrocyclic systems .

Q. What high-throughput strategies improve reaction yield for this compound’s synthesis?

Methodological Answer:

  • Bayesian Optimization : Use automated platforms to screen >100 reaction variables (e.g., temperature, catalyst loading) in parallel. This approach reduced optimization time by 70% in analogous glycosylation reactions .
  • Design of Experiments (DoE) : Apply factorial designs to identify critical interactions between protecting groups (e.g., benzyl vs. acetyl) and coupling agents (e.g., DCC vs. EDC) .

Q. What advanced techniques ensure stereochemical fidelity during bicyclic framework assembly?

Methodological Answer:

  • Chiral Ligand Screening : Test phosphine or bisoxazoline ligands in asymmetric catalysis to control stereocenters. For example, Rh-catalyzed hydrogenation achieved >95% ee in related tetrahydrofuran syntheses .
  • Protecting Group Engineering : Use orthogonal groups (e.g., TBS ethers for hydroxyls, Fmoc for amines) to direct regioselective ring closures, as demonstrated in spiroketal formations .

Q. How can researchers safely functionalize the azide group for bioconjugation or prodrug development?

Methodological Answer:

  • In Situ Click Chemistry : React the azide with strained cyclooctynes (e.g., DBCO) under physiological conditions (pH 7.4, 37°C) to minimize side reactions .
  • Photocatalyzed Reactions : Use blue-light-mediated catalysis to activate the azide for selective coupling with alkynes, avoiding thermal degradation .

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